![molecular formula C21H24N2O6 B174413 Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate CAS No. 17554-28-8](/img/structure/B174413.png)
Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate is a compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a complex organic molecule that is synthesized through a multi-step process involving different chemical reactions.
作用機序
The mechanism of action of methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival, making it a potential candidate for the development of cancer therapeutics.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of cancer therapeutics. Additionally, it has been shown to improve cognitive function and memory, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate has various advantages and limitations for lab experiments. One advantage is that it has been shown to have low toxicity, making it a safe compound for use in experiments. Another advantage is that it has been shown to have high bioavailability, making it a potential candidate for the development of drugs. One limitation is that the mechanism of action is not fully understood, making it difficult to design experiments to study its effects. Another limitation is that it is a complex organic molecule, making it difficult and expensive to synthesize.
将来の方向性
There are various future directions related to methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate. One direction is to further study its mechanism of action to better understand its effects. Another direction is to optimize the synthesis method to make it more efficient and cost-effective. Another direction is to study its effects in different disease models to determine its potential as a therapeutic agent. Finally, another direction is to develop derivatives of this compound to improve its efficacy and reduce its limitations.
合成法
The synthesis of methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate involves a series of chemical reactions. The starting materials for the synthesis are 4-hydroxybenzaldehyde, methyl acetoacetate, and benzyl carbamate. The first step involves the condensation of 4-hydroxybenzaldehyde and methyl acetoacetate to form 4-hydroxychalcone. The second step involves the reduction of 4-hydroxychalcone to form 4-hydroxydihydrochalcone. The third step involves the protection of the hydroxyl group in 4-hydroxydihydrochalcone using benzyl carbamate to form 4-benzyloxydihydrochalcone. The final step involves the acylation of 4-benzyloxydihydrochalcone using phenylalanine methyl ester to form this compound.
科学的研究の応用
Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate has various potential applications in scientific research. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been shown to have anticancer properties, making it a potential candidate for the development of cancer therapeutics. Additionally, it has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
17554-28-8 |
|---|---|
分子式 |
C21H24N2O6 |
分子量 |
400.4 g/mol |
IUPAC名 |
methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate |
InChI |
InChI=1S/C21H24N2O6/c1-14(22-21(27)29-13-16-6-4-3-5-7-16)19(25)23-18(20(26)28-2)12-15-8-10-17(24)11-9-15/h3-11,14,18,24H,12-13H2,1-2H3,(H,22,27)(H,23,25) |
InChIキー |
YJQURCNBCROTGE-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
その他のCAS番号 |
17554-28-8 |
同義語 |
Z-ALA-TYR-OME |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B174333.png)
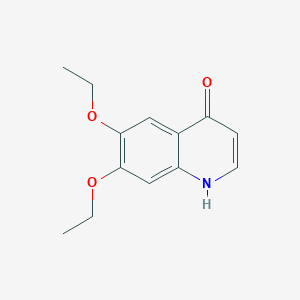

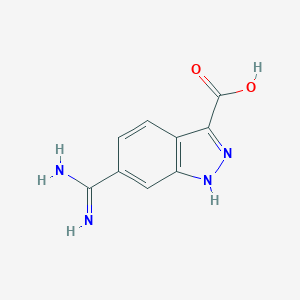
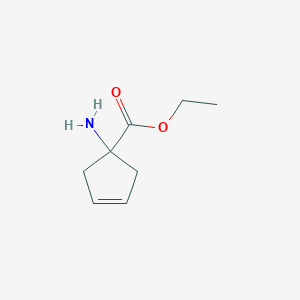
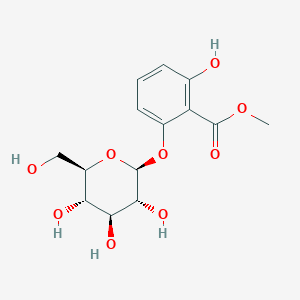
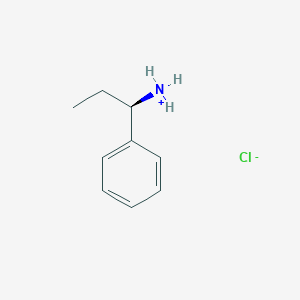
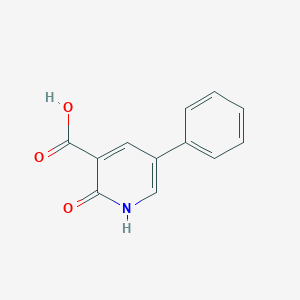
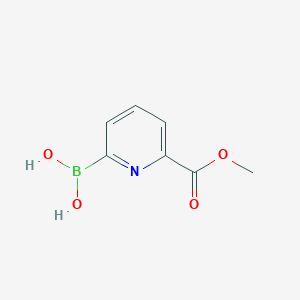
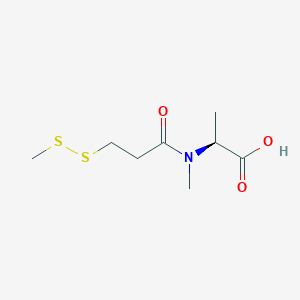
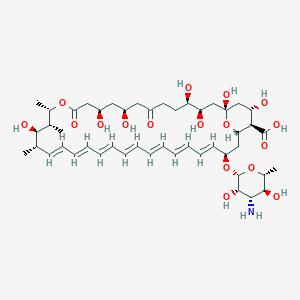
![Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B174360.png)
